molecular formula C18H30ClNO3 B589765 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride CAS No. 1329808-49-2

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride

Cat. No.: B589765
CAS No.: 1329808-49-2
M. Wt: 349.929
InChI Key: HEXBWGNCINCLCP-XVDDJZHLSA-N
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Description

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is a deuterated analog of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride. This compound is primarily used in proteomics research and is known for its unique molecular structure, which includes deuterium atoms. The molecular formula of this compound is C18H24D6ClNO3, and it has a molecular weight of 349.93 .

Preparation Methods

The synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the dibutylamino group through a substitution reaction. The final step involves the formation of the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The deuterium atoms in the compound may also affect its metabolic stability and interaction with biological molecules. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H/i7D2,14D2,15D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXBWGNCINCLCP-XVDDJZHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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